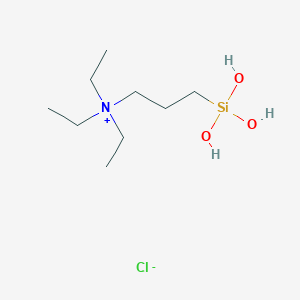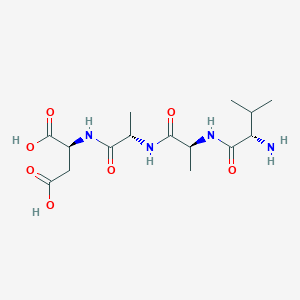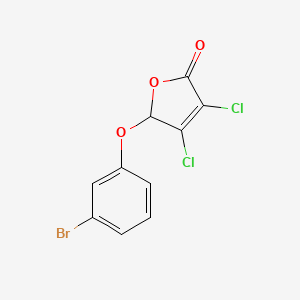
3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the benzoyl group. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like toluene or ethanol.
Scientific Research Applications
3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways . The benzoyl and hydroxy groups also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(1-Benzoyl-2-hydroxy-2,3-dihydro-1H-indol-3-yl)propanal can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
649558-99-6 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
3-(1-benzoyl-2-hydroxy-2,3-dihydroindol-3-yl)propanal |
InChI |
InChI=1S/C18H17NO3/c20-12-6-10-15-14-9-4-5-11-16(14)19(18(15)22)17(21)13-7-2-1-3-8-13/h1-5,7-9,11-12,15,18,22H,6,10H2 |
InChI Key |
CFJJYIDZRNWBGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C(C3=CC=CC=C32)CCC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12592397.png)


![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)



![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)


